2,6-Dimethyl-4'-thiomorpholinomethyl benzophenone
Overview
Description
2,6-Dimethyl-4'-thiomorpholinomethyl benzophenone (DMTMB) is an organic compound belonging to the class of benzophenones. It is a yellow crystalline solid with a molecular formula of C19H20N2OS and a molecular weight of 324.44 g/mol. DMTMB is soluble in organic solvents and is used in the synthesis of various organic compounds.
Scientific Research Applications
Photocrosslinking Applications
Benzophenones are notable for their photocrosslinking capabilities, which are invaluable in biological research. For instance, they have been utilized in the in vivo incorporation of unnatural amino acids into proteins within Escherichia coli. This process enables the efficient crosslinking of protein subunits upon irradiation, a technique that can significantly aid in the study of protein interactions both in vitro and in vivo (Chin et al., 2002).
Photochemical Properties in Biological Chemistry
The unique photochemical properties of benzophenones, including their ability to form a biradicaloid triplet state and abstract hydrogen atoms from accessible C-H bonds, make them highly sought after in biological chemistry, bioorganic chemistry, and material science. These properties are exploited in various applications, such as binding/contact site mapping, identification of molecular targets, proteome profiling, bioconjugation, and surface grafting (Dormán et al., 2016).
Environmental Applications
Research on the removal of benzophenone-4 from water using tertiary amine-functionalized adsorption resins demonstrates the environmental relevance of benzophenone derivatives. This method showcases a novel, environmentally friendly approach to addressing the pollution caused by anti-UV products in aquatic environments, highlighting the versatility of benzophenone derivatives in environmental science (Zhou et al., 2018).
Antitumor Activity
Benzophenone derivatives, including those with morpholino and thiomorpholino groups, have been synthesized and evaluated for their cytotoxic and antitumor activities. Such studies have revealed significant antitumor activity against specific cancer cell lines, underlining the potential of benzophenone derivatives in the development of new anticancer agents (Kumazawa et al., 1997).
Properties
IUPAC Name |
(2,6-dimethylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NOS/c1-15-4-3-5-16(2)19(15)20(22)18-8-6-17(7-9-18)14-21-10-12-23-13-11-21/h3-9H,10-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPOJAIKOLCHMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCSCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642920 | |
Record name | (2,6-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-77-9 | |
Record name | Methanone, (2,6-dimethylphenyl)[4-(4-thiomorpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898782-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,6-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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